1'-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE
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Overview
Description
1’-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound with the molecular formula C24H34N4O4. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a bipiperidine moiety, and a propoxyphenyl group.
Preparation Methods
The synthesis of 1’-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves several steps. One common method involves the reaction of maleic anhydride with 4-aminobenzenesulfonamide under specific conditions. For instance, Iannelli et al. conducted this reaction under microwave irradiation at 100°C, using an equimolar reagent mixture . The yield of the desired product can vary based on the reaction conditions and the purity of the starting materials.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient synthetic routes .
Chemical Reactions Analysis
1’-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the pyrrolidine ring, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propoxyphenyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
1’-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is used to study the interactions between small molecules and biological macromolecules.
Medicine: In medicine, this compound has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
The molecular targets of this compound include proteins involved in signal transduction pathways, such as kinases and phosphatases. By modulating these pathways, the compound can influence cellular processes such as growth, differentiation, and apoptosis .
Comparison with Similar Compounds
1’-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE can be compared with other similar compounds, such as:
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: This compound shares a similar pyrrolidine ring structure but differs in its functional groups and overall molecular architecture.
4-[2,5-Dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarbaldehyde: This compound also contains a pyrrolidine ring and a propoxyphenyl group but has a different substitution pattern and additional functional groups.
The uniqueness of 1’-[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets.
Properties
IUPAC Name |
1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4/c1-2-16-32-19-8-6-18(7-9-19)28-21(29)17-20(22(28)30)26-14-10-24(11-15-26,23(25)31)27-12-4-3-5-13-27/h6-9,20H,2-5,10-17H2,1H3,(H2,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHSUMOVRFLORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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